molecular formula C9H16FNO4 B14057957 Methyl 5-fluoropiperidine-3-carboxylate acetate

Methyl 5-fluoropiperidine-3-carboxylate acetate

Cat. No.: B14057957
M. Wt: 221.23 g/mol
InChI Key: DQDLOECKSJZHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoropiperidine-3-carboxylate acetate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropiperidine-3-carboxylate acetate typically involves the fluorination of piperidine derivatives followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropiperidine-3-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 5-fluoropiperidine-3-carboxylate acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate acetate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoropiperidine-3-carboxylate acetate is unique due to the presence of both the fluorine atom and the acetate group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in research and development .

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

acetic acid;methyl 5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2.C2H4O2/c1-11-7(10)5-2-6(8)4-9-3-5;1-2(3)4/h5-6,9H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

DQDLOECKSJZHCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC(=O)C1CC(CNC1)F

Origin of Product

United States

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